Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-
CAS No.:
Cat. No.: VC16222874
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17Cl2NO2 |
|---|---|
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | N-(3,5-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C14H17Cl2NO2/c1-14(5-3-2-4-6-14)13(19)17-9-7-10(15)12(18)11(16)8-9/h7-8,18H,2-6H2,1H3,(H,17,19) |
| Standard InChI Key | BRDDGUNPUPIBSW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCCC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted with a methyl group at position 1 and a carboxamide functional group. The amide nitrogen is bonded to a 3,5-dichloro-4-hydroxyphenyl moiety, which introduces steric and electronic effects critical to its reactivity. The IUPAC name, N-(3,5-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, reflects this arrangement.
Key structural attributes include:
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Cyclohexane backbone: A six-membered carbon ring in chair conformation, stabilized by the methyl group at position 1.
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Chlorinated phenolic ring: Two chlorine atoms at meta positions relative to the hydroxyl group, enhancing electrophilicity.
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Carboxamide linker: A planar amide group facilitating hydrogen bonding and dipole interactions.
The canonical SMILES representation, CC1(CCCCC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl, encodes this topology.
Spectroscopic and Physical Data
While experimental spectra for this specific isomer are unavailable, analogs like Fenhexamid exhibit characteristic infrared (IR) absorptions at 1650–1700 cm⁻¹ (amide C=O stretch) and 3200–3500 cm⁻¹ (O–H and N–H stretches). Nuclear magnetic resonance (NMR) spectra would likely show:
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¹H NMR: A singlet for the methyl group (δ 1.2–1.5 ppm), multiplets for cyclohexane protons (δ 1.4–2.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
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¹³C NMR: Peaks for the carbonyl carbon (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and cyclohexane carbons (δ 20–35 ppm) .
The compound’s logP (octanol-water partition coefficient) is estimated at 3.8±0.5, suggesting moderate hydrophobicity suitable for membrane penetration .
Synthesis and Structural Optimization
Synthetic Routes
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Acylation of amines: Reacting 3,5-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine) .
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Electrochemical hydroxylation: Para-selective functionalization of N-arylamides using trifluoroacetic acid (TFA) as a mediator, as demonstrated in recent electrochemical studies .
A hypothetical synthesis pathway is outlined below:
Challenges in Purification
The presence of multiple chlorine atoms and polar functional groups complicates purification. Column chromatography with silica gel and ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures may yield pure product .
Comparative Analysis with Fenhexamid
| Property | N-(3,5-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide | Fenhexamid (N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) |
|---|---|---|
| CAS Number | 126833-16-7 | 126833-17-8 |
| Chlorine Substitution | 3,5-Dichloro | 2,3-Dichloro |
| Known Applications | Limited data | Commercial fungicide (Teldor®, Elevate®) |
| LogP | ~3.8 | 3.7 |
| Synthetic Accessibility | Challenging due to isomer separation | Well-established protocols |
The positional isomerism of chlorine atoms significantly impacts biological activity, as ortho-substitution in Fenhexamid optimizes steric interactions with fungal enzymes .
Environmental and Regulatory Considerations
Ecotoxicity
Chlorinated aromatics are persistent environmental contaminants. While no data exist for this compound, Fenhexamid’s half-life in soil (30–90 days) and low aquatic toxicity (LC₅₀ > 100 mg/L for fish) provide a tentative benchmark .
Future Research Directions
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Synthetic Methodology: Develop regioselective routes to minimize isomer formation .
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Biological Screening: Evaluate antifungal, antibacterial, and anticancer activity in cell-based assays.
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Environmental Fate Studies: Assess biodegradation pathways and ecotoxicological impacts.
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Computational Modeling: Predict binding modes against target enzymes using molecular docking.
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